(+)-Pyraclofos

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

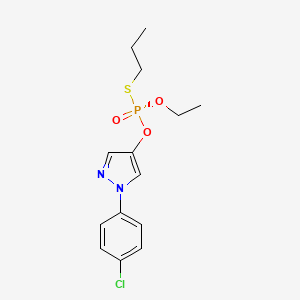

Structure

3D Structure

特性

CAS番号 |

1374255-22-7 |

|---|---|

分子式 |

C14H18ClN2O3PS |

分子量 |

360.8 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |

InChI |

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1 |

InChIキー |

QHGVXILFMXYDRS-NRFANRHFSA-N |

異性体SMILES |

CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |

正規SMILES |

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (+)-Pyraclofos as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pyraclofos, a chiral organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides a detailed examination of the mechanism of action of this compound as an AChE inhibitor, with a particular focus on the stereoselectivity of this interaction. The document outlines the molecular basis of organophosphate inhibition, presents available quantitative data on the binding of Pyraclofos enantiomers to human AChE, and provides a comprehensive experimental protocol for assessing AChE inhibition. This guide is intended to serve as a valuable resource for researchers and professionals involved in neurotoxicology, pesticide development, and drug discovery.

Introduction to Acetylcholinesterase and its Inhibition by Organophosphates

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of neurotransmission. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve function and can lead to a range of toxic effects, from muscle tremors and paralysis to respiratory failure and death.

Organophosphate compounds, including this compound, are potent, irreversible inhibitors of AChE. The general mechanism of action involves the phosphorylation of a critical serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The Molecular Mechanism of this compound Inhibition of Acetylcholinesterase

The interaction between this compound and AChE follows a multi-step process characteristic of organophosphate inhibitors:

-

Formation of a Reversible Enzyme-Inhibitor Complex: Initially, the this compound molecule binds non-covalently to the active site of AChE, forming a reversible Michaelis-like complex. This binding is guided by interactions between the inhibitor and amino acid residues in the active site gorge.

-

Phosphorylation of the Active Site Serine: Following the initial binding, a nucleophilic attack by the hydroxyl group of the active site serine (Ser203) on the phosphorus atom of this compound occurs. This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group. This phosphorylation step renders the enzyme inactive.

-

Aging: The phosphorylated enzyme can undergo a time-dependent dealkylation process known as "aging." This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by nucleophilic agents, such as oximes, more difficult or impossible.

The overall process leads to a progressive and effectively irreversible inhibition of AChE activity, causing the accumulation of acetylcholine and the subsequent cholinergic crisis.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Stereoselectivity in the Inhibition of Acetylcholinesterase by Pyraclofos

Pyraclofos is a chiral molecule, existing as two enantiomers: this compound (also referred to as (R)-Pyraclofos) and (-)-Pyraclofos (or (S)-Pyraclofos). Research has demonstrated significant stereoselectivity in the interaction of these enantiomers with human acetylcholinesterase.[1]

A study by Peng et al. (2022) investigated the neurobiological response of human AChE to the chiral enantiomers of Pyraclofos.[1] Their findings indicate that the (+)-(R)-enantiomer exhibits a higher binding affinity for the enzyme compared to the (-)-(S)-enantiomer.[1] This enantioselectivity in binding suggests a more potent inhibitory effect of the (+)-enantiomer.[1]

The differential binding affinity is attributed to the specific stereochemical orientation of the enantiomers within the AChE active site.[1] The spatial arrangement of the substituents around the chiral phosphorus center in this compound allows for a more favorable interaction with the amino acid residues lining the active site gorge, leading to a more stable enzyme-inhibitor complex.[1]

Quantitative Data on the Interaction of Pyraclofos Enantiomers with Human Acetylcholinesterase

| Enantiomer | Binding Affinity Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG°) (kJ mol⁻¹) |

| (+)-(R)-Pyraclofos | 6.31 x 10⁴ | -37.4 |

| (-)-(S)-Pyraclofos | 1.86 x 10⁴ | -30.2 |

Data sourced from Peng et al. (2022).[1]

The higher binding affinity constant and more negative Gibbs free energy for the (+)-(R)-enantiomer indicate a stronger and more spontaneous binding to human AChE compared to the (-)-(S)-enantiomer.[1]

Experimental Protocols

Determination of Acetylcholinesterase Inhibition using the Ellman Assay

The Ellman assay is a widely used, simple, and robust colorimetric method for measuring acetylcholinesterase activity. The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

This compound and (-)-Pyraclofos enantiomers

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of this compound and (-)-Pyraclofos in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a 10 mM solution of ATCI in deionized water. Prepare this solution fresh daily.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL deionized water.

-

Control (100% activity): 125 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL solvent for the test compound.

-

Test Sample (with inhibitor): 125 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL of the desired concentration of Pyraclofos enantiomer solution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and Pyraclofos/solvent to the respective wells.

-

Mix gently and incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add 25 µL of the 10 mM ATCI solution to all wells except the blank.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for AChE Inhibition Assay

Caption: Experimental workflow for the determination of AChE inhibition using the Ellman assay.

Conclusion

This compound acts as a potent inhibitor of acetylcholinesterase through a mechanism of irreversible phosphorylation of the active site serine. This inhibitory action is stereoselective, with the (+)-(R)-enantiomer exhibiting a significantly higher binding affinity for human AChE than the (-)-(S)-enantiomer. The accumulation of acetylcholine resulting from AChE inhibition leads to the characteristic neurotoxic effects of organophosphate poisoning. The provided experimental protocol for the Ellman assay offers a reliable method for further investigation into the kinetics of AChE inhibition by this compound and other organophosphate compounds. This in-depth understanding of the mechanism of action is crucial for the development of more selective and safer pesticides, as well as for the design of effective therapeutic interventions for organophosphate poisoning.

References

Initial Toxicological Profile of Racemic Pyraclofos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available initial toxicological data on Pyraclofos (B166689). It is important to note that publicly accessible data specifically on the racemic mixture of Pyraclofos is limited. The majority of the detailed experimental data pertains to its individual enantiomers, (R)- and (S)-Pyraclofos. The toxicological profile of the racemic mixture is inferred from these studies and the general toxicological characteristics of organophosphorus pesticides. Further research is required to fully characterize the toxicology of racemic Pyraclofos.

Executive Summary

Pyraclofos is a chiral organophosphorus pesticide. Initial toxicological investigations, primarily conducted on its enantiomers using zebrafish (Danio rerio) as a model organism, indicate potential for acute toxicity, developmental toxicity, and immunotoxicity. As an organophosphate, Pyraclofos is also expected to exhibit neurotoxic properties through the inhibition of acetylcholinesterase. The genotoxic potential, as well as sub-chronic and chronic effects of the racemic mixture, have not been extensively studied and represent significant data gaps. This guide provides a synthesis of the available data, detailed experimental methodologies from key studies, and visual representations of relevant biological pathways and workflows.

Acute Toxicity

The acute toxicity of Pyraclofos has been evaluated for its individual enantiomers in zebrafish embryos following a 96-hour exposure. The (R)-enantiomer was found to be more toxic than the (S)-enantiomer.[1]

Table 1: Acute Toxicity of Pyraclofos Enantiomers in Zebrafish [1]

| Enantiomer | 96-hour Lethal Concentration 50 (LC50) (mg/L) |

| (R)-Pyraclofos | 2.23 |

| (S)-Pyraclofos | 3.99 |

Developmental and Reproductive Toxicity

Exposure to Pyraclofos enantiomers during embryonic development in zebrafish has been shown to cause significant, dose- and time-dependent malformations. The (R)-enantiomer consistently demonstrated greater toxicity.[1]

Observed Malformations: [1]

-

Pericardial edema

-

Yolk sac edema

-

Crooked bodies

-

Hatching delays

Due to the observed developmental effects, it is plausible that racemic Pyraclofos could pose a risk to reproductive health, although specific studies on reproductive toxicity in mammalian models are lacking.

Immunotoxicity

Pyraclofos has been demonstrated to induce immunotoxicity in zebrafish embryos, characterized by a significant up-regulation of the mRNA levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] This effect was concentration-dependent. Molecular modeling suggests that the (R)-enantiomer binds more potently to the IL-1β protein, potentially explaining its higher immunotoxicity.[1]

Proposed Signaling Pathway for Pyraclofos-Induced Immunotoxicity

The following diagram illustrates the proposed mechanism by which Pyraclofos may induce an inflammatory response.

Caption: Proposed pathway for Pyraclofos-induced immunotoxicity.

Neurotoxicity

While specific neurotoxicity studies on racemic Pyraclofos are not available, as an organophosphorus pesticide, its primary mode of neurotoxic action is expected to be the inhibition of acetylcholinesterase (AChE).[2][3]

General Mechanism of Organophosphate Neurotoxicity

The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3]

Caption: General signaling pathway of organophosphate neurotoxicity.

Genotoxicity

Specific genotoxicity studies for racemic Pyraclofos were not identified. However, organophosphorus pesticides as a class have been shown to induce genotoxic effects, including DNA damage.[4] The mechanisms can involve the formation of DNA adducts, single- and double-strand breaks, and oxidative stress.[4] Therefore, it is plausible that Pyraclofos may possess genotoxic potential.

Experimental Protocols

Zebrafish Developmental Toxicity and Immunotoxicity Assay

The following is a generalized workflow based on the methodology described in the study of Pyraclofos enantiomers in zebrafish.[1]

Caption: Experimental workflow for zebrafish toxicity assessment.

Methodology Details:

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure Duration: 96 hours.

-

Test Substances: (R)-Pyraclofos and (S)-Pyraclofos dissolved in a suitable solvent.

-

Acute Toxicity Endpoint: Mortality was recorded to calculate the 96-hour LC50.

-

Developmental Toxicity Endpoints: Embryos were examined at various time points for malformations such as pericardial edema, yolk sac edema, and skeletal deformities.

-

Immunotoxicity Endpoint: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA expression levels of interleukin-1β.

Data Gaps and Future Directions

The initial toxicological assessment of Pyraclofos reveals several critical data gaps. Future research should prioritize:

-

Studies on the Racemic Mixture: A comprehensive toxicological evaluation of the racemic mixture of Pyraclofos is necessary to understand the combined effects of the enantiomers.

-

Sub-chronic and Chronic Toxicity: Long-term exposure studies are needed to assess the potential for cumulative toxicity and to establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity and Carcinogenicity: In vitro and in vivo genotoxicity assays, as well as long-term carcinogenicity bioassays, are required to evaluate the mutagenic and carcinogenic potential of racemic Pyraclofos.

-

Mammalian Neurotoxicity Studies: While the mechanism of neurotoxicity can be inferred, specific studies in mammalian models are needed to quantify the neurotoxic potential and characterize the dose-response relationship.

-

Reproductive and Multi-generational Studies: To fully understand the impact on reproductive health, detailed studies examining fertility, and developmental effects across multiple generations are warranted.

References

- 1. Enantioselective developmental toxicity and immunotoxicity of pyraclofos toward zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organophosphate pesticide-induced toxicity through DNA damage and DNA repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Pyraclofos: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pyraclofos is the dextrorotatory enantiomer of the organophosphate insecticide Pyraclofos. As with other organophosphates, its mode of action is primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for acetylcholinesterase inhibition assays and chiral separation are presented. Furthermore, this document includes visualizations of the acetylcholinesterase inhibition pathway and a plausible synthetic workflow, rendered using the DOT language. While specific quantitative biological activity data and a detailed enantioselective synthesis protocol for this compound are not extensively available in public literature, this guide consolidates the existing knowledge to serve as a valuable resource for research and development in agrochemicals and neurotoxicology.

Chemical Structure and Physicochemical Properties

This compound, chemically named O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate, is a chiral organophosphate. The chirality arises from the phosphorus center, leading to two enantiomers: this compound and (-)-Pyraclofos. The chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of Pyraclofos (Racemic)

| Property | Value | Reference(s) |

| IUPAC Name | O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate | [1] |

| CAS Number | 89784-60-1 (for racemic mixture) | [1] |

| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [1] |

| Molecular Weight | 360.8 g/mol | [1] |

| Canonical SMILES | CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| XLogP3 | 3.8 | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Pyraclofos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[3]

The organophosphate molecule phosphorylates the serine residue at the active site of AChE, forming a stable, covalent bond.[3] This phosphorylation renders the enzyme inactive. The process is considered quasi-irreversible, as the dephosphorylation of the enzyme is extremely slow.[4]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by an organophosphate like Pyraclofos.

Synthesis and Spectroscopic Data

Plausible Synthetic Route

A detailed, publicly available protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic pathway can be inferred from the synthesis of related pyrazole-containing organophosphates. The synthesis would likely involve the formation of the 1-(4-chlorophenyl)-1H-pyrazol-4-ol intermediate, followed by reaction with an ethyl S-propyl phosphorochloridothioate derivative. Enantioselectivity could potentially be achieved through the use of a chiral catalyst or by chiral resolution of the final racemic product.

Below is a conceptual workflow for the synthesis of Pyraclofos.

Spectroscopic Data

Table 2: Mass Spectrometry Data for Pyraclofos

| Mass Spectrum Type | Key Fragments (m/z) | Database |

| GC-MS | 360, 332, 304, 276, 248, 182, 154, 139, 111 | PubChem[1] |

| LC-MS | 361.0537 (precursor), 333.0223, 319.0058, 249.0322, 183.0423 | PubChem[1] |

Biological Activity and Experimental Protocols

Biological Activity

The biological activity of Pyraclofos is attributed to its ability to inhibit acetylcholinesterase. Studies on the enantiomers of Pyraclofos have shown that there can be differences in their biological activity and environmental fate. For instance, the enantiomers of Pyraclofos have been shown to exhibit different toxicities to butyrylcholinesterase (BChE) and the aquatic invertebrate Daphnia magna. However, specific IC50 or Ki values for the individual enantiomers against acetylcholinesterase are not widely reported.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method to determine the inhibitory effect of a compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

Test compound solution (at various concentrations) or buffer (for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Below is a diagram illustrating the experimental workflow for the AChE inhibition assay.

Experimental Protocol: Chiral Separation of Pyraclofos Enantiomers by HPLC

This protocol outlines a general method for the separation of Pyraclofos enantiomers.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD)

-

Racemic Pyraclofos standard

-

Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

Procedure:

-

System Preparation:

-

Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve the racemic Pyraclofos standard in the mobile phase to a suitable concentration.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralcel OD-H

-

Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: 25°C

-

-

Injection and Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

-

-

Data Analysis:

-

Determine the retention times (tR) for each enantiomer.

-

Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.

-

The enantiomeric excess (% ee) can be calculated if analyzing a non-racemic mixture.

-

Conclusion

This compound represents a specific stereoisomer of a potent organophosphate insecticide. Its biological activity is intrinsically linked to the inhibition of acetylcholinesterase, a fundamental process in neurotransmission. This guide has provided a detailed overview of its chemical nature, mechanism of action, and relevant experimental methodologies. While a complete dataset, particularly regarding its enantioselective synthesis and specific quantitative biological activity, remains to be fully elucidated in the public domain, the information presented here serves as a critical foundation for researchers and professionals in the fields of agrochemical development, toxicology, and environmental science. Further research into the enantiomer-specific properties of Pyraclofos is crucial for a more comprehensive understanding of its efficacy and environmental impact.

References

- 1. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

Unraveling the Chiral Bioactivity of Pyraclofos: A Technical Guide

An In-depth Examination of the Enantioselective Biological Activities of (+)-Pyraclofos and its Enantiomers for Researchers, Scientists, and Drug Development Professionals.

Pyraclofos, a chiral organophosphorus insecticide, exhibits notable enantioselectivity in its biological activity, a critical consideration in both its efficacy and toxicological assessment. This technical guide provides a comprehensive overview of the differential activities of its enantiomers, this compound and (-)-Pyraclofos, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Core Findings: Enantioselective Toxicity

The biological activity of Pyraclofos is significantly influenced by its stereochemistry. The enantiomers display distinct toxicological profiles against various organisms and differential inhibitory effects on key enzymes.

Enzyme Inhibition

The primary mechanism of action for Pyraclofos is the inhibition of cholinesterases, crucial enzymes in the nervous system. As an organothiophosphate insecticide, it acts as an acetylcholinesterase (AChE) inhibitor[1].

Table 1: Cholinesterase Inhibition by Pyraclofos Enantiomers

| Enantiomer | Target Enzyme | IC50 (μM) |

| This compound | Acetylcholinesterase (AChE) | Data not available |

| (-)-Pyraclofos | Acetylcholinesterase (AChE) | Data not available |

| This compound | Butyrylcholinesterase (BChE) | Data not available |

| (-)-Pyraclofos | Butyrylcholinesterase (BChE) | Data not available |

Note: Specific IC50 values for the individual enantiomers of Pyraclofos against acetylcholinesterase and butyrylcholinesterase were not available in the searched literature.

Aquatic Toxicity

Studies on aquatic organisms have revealed significant differences in the toxicity of Pyraclofos enantiomers.

Table 2: Acute Toxicity of Pyraclofos Enantiomers to Aquatic Organisms

| Organism | Enantiomer | Exposure Duration | LC50 (mg/L) | Test Guideline |

| Zebrafish (Danio rerio) Embryo | (R)-Pyraclofos | 96 hours | 2.23[2][3] | Based on OECD TG 236[4][5][6][7] |

| Zebrafish (Danio rerio) Embryo | (S)-Pyraclofos | 96 hours | 3.99[2][3] | Based on OECD TG 236[4][5][6][7] |

| Daphnia magna | This compound | 48 hours | Data not available | Based on ISO 6341[8][9][10][11] |

| Daphnia magna | (-)-Pyraclofos | 48 hours | Data not available | Based on ISO 6341[8][9][10][11] |

Note: The stereochemical descriptors (R/S) for the Pyraclofos enantiomers in the zebrafish study were provided in the source material. The relationship between (R/S) and (+/-) notation was not explicitly stated in the available search results. LC50 values for Daphnia magna were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Butyrylcholinesterase (BChE) Inhibition Assay

This assay spectrophotometrically determines the inhibitory activity of compounds on BChE.

Principle: The assay is based on the Ellman's method, where butyrylthiocholine (B1199683) is hydrolyzed by BChE to thiocholine (B1204863) and butyrate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BChE in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the substrate, S-Butyrylthiocholine iodide (BTCh), in deionized water.

-

Prepare a stock solution of DTNB in the same buffer.

-

Dissolve the test compounds (Pyraclofos enantiomers) in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.

-

-

Assay in 96-well plate:

-

Add diluted serum samples (as a source of BChE) to the wells of a microtiter plate containing phosphate buffer.

-

Add the DTNB solution and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for the reaction of any sulfhydryl groups in the sample.

-

Add the test inhibitor solutions at desired concentrations.

-

Initiate the reaction by adding the BTCh substrate solution.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for BChE Inhibition Assay

References

- 1. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]

- 3. benchchem.com [benchchem.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. keep.eu [keep.eu]

- 7. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]

- 8. irplus.eng.usm.my:8080 [irplus.eng.usm.my:8080]

- 9. Ecotoxicity – Daphnia magna: Motility inhibition test (ISO 6341: 2013 standard or OECD 202: 2004 guideline). - IVAMI [ivami.com]

- 10. intertekinform.com [intertekinform.com]

- 11. ecetoc.org [ecetoc.org]

Environmental Fate and Degradation of Pyraclofos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclofos is an organothiophosphate insecticide used to control a range of pests, including Lepidoptera and Coleoptera, in various agricultural settings. As an acetylcholinesterase inhibitor, its mode of action is the disruption of the nervous system in target insects. Understanding the environmental fate and degradation pathways of Pyraclofos is crucial for assessing its ecological impact, ensuring food safety, and complying with regulatory standards. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes affecting Pyraclofos, its mobility in soil, and its potential for bioaccumulation.

Physicochemical Properties

Pyraclofos is characterized by its moderate persistence in the environment and specific solubility properties that influence its distribution and degradation. It is an organochlorine and organosulfur compound, classified as a member of the pyrazole (B372694) family.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [1] |

| Molecular Weight | 360.8 g/mol | [1] |

| Water Solubility | 33 mg/L (at 20°C, pH 7) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3.77 | [1] |

| Soil Half-Life (DT₅₀) | 3 to 50 days (variable with soil type) |

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

The hydrolysis of Pyraclofos is highly dependent on pH and temperature. The molecule is relatively stable under acidic and neutral conditions but degrades rapidly in alkaline environments.[2] This is a critical factor in its persistence in different aquatic systems. The degradation follows pseudo-first-order kinetics.[2]

Experimental Protocol: Hydrolysis Study A typical hydrolysis study for Pyraclofos involves the following steps:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., pH 5, 7, and 9).

-

Incubation: A known concentration of Pyraclofos is introduced into each buffer solution. The solutions are then incubated in the dark at controlled temperatures (e.g., 25°C and 37°C) to prevent photodegradation.

-

Sampling: Aliquots are collected from each solution at predetermined time intervals.

-

Analysis: The concentration of Pyraclofos in each sample is quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate constants and half-lives (T₅₀) are calculated by plotting the natural logarithm of the concentration against time, assuming pseudo-first-order kinetics.

Table 1: Hydrolysis Half-Life (T₅₀) of Pyraclofos

| pH | T₅₀ at 25°C (days) | T₅₀ at 37°C (days) |

| 1.2 | 37 | 14 |

| 5.0 | 112 | 28 |

| 7.0 | 29 | 8 |

| 9.0 | 0.5 | 0.13 |

| 7.5 (Natural Water) | 41 | Not Reported |

| Source: Public Release Summary on Coopers Colleague Broad Spectrum Sheep and Lamb Drench |

Photolysis

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a primary route for the dissipation of Pyraclofos in soil and aquatic environments.

Soil Metabolism

The degradation of Pyraclofos in soil is predominantly a microbially mediated process.[3] The half-life can vary significantly depending on soil type, organic matter content, microbial population, and temperature, ranging from 3 to 38 days. One study reported a typical laboratory DT₅₀ of 39 days and a field DT₅₀ of 50 days.

Pyraclofos possesses a chiral center at the phosphorus atom, leading to the existence of S-(+)- and R-(-)-enantiomers.[3] Studies have shown that the degradation in soil is enantioselective, though the preference for one enantiomer over the other can differ between soil types.[3] In some soils, the S-(+)-enantiomer degrades faster than the R-(-)-enantiomer.[3] For instance, in one study, the half-lives for S-(+)-pyraclofos and R-(-)-pyraclofos were 2.6 and 9.2 days in one soil, and 13.4 and 9.3 days in another, respectively.[3]

Experimental Protocol: Soil Degradation Study

-

Soil Preparation: Different soil types are collected, characterized (for properties like pH, organic carbon content, texture), and sieved. For comparison, portions of the soil may be sterilized (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.

-

Application: A solution of Pyraclofos (either the racemic mixture or individual enantiomers) is applied to the soil samples to achieve a target concentration. The moisture content of the soil is adjusted to a specific level (e.g., 40% of maximum water holding capacity).

-

Incubation: Samples are incubated under controlled temperature and dark conditions.

-

Extraction: At various time points, soil subsamples are extracted using an appropriate solvent, such as acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient extraction technique.[4]

-

Analysis: The concentration of Pyraclofos enantiomers is determined using chiral chromatography, typically reversed-phase High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A cellulose-based chiral column is often employed for the separation of the enantiomers.[3][5]

-

Data Analysis: Degradation kinetics are modeled to determine the half-lives of the individual enantiomers and the racemic mixture.

Table 2: Soil Degradation Half-Lives (t₁/₂) of Pyraclofos Enantiomers in Different Native Soils

| Soil Type | t₁/₂ of S-(+)-pyraclofos (days) | t₁/₂ of R-(-)-pyraclofos (days) |

| NC | 2.6 | 9.2 |

| HZ | 13.4 | 9.3 |

| ZZ | 7.8 | 8.2 |

| Source: Journal of Agricultural and Food Chemistry[3] |

Degradation Pathways

The primary degradation pathway for Pyraclofos in both biotic and abiotic systems involves the cleavage of the P-O-aryl bond. This results in the formation of the main metabolite, 1-(4-chlorophenyl)-4-hydroxypyrazole. In biological systems, this metabolite is often rapidly conjugated with molecules like sulfates or glucuronides to facilitate excretion. Other degradation routes include the cleavage of the P-S-propyl and P-O-ethyl bonds.

Pyraclofos primary degradation pathway.

Mobility and Sorption in Soil

The mobility of Pyraclofos in soil is relatively low, meaning it has a tendency to bind to soil particles rather than leaching into groundwater. Its sorption behavior can be described by the Freundlich equation, and the sorption constant (Kf) is positively correlated with the organic carbon content of the soil.[2]

Experimental Protocol: Soil Sorption Study

-

Soil and Solution Preparation: Different soil types are prepared as in the degradation study. A series of Pyraclofos solutions of varying concentrations are made in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Equilibration: A known mass of soil is mixed with a known volume of each Pyraclofos solution in a centrifuge tube. The tubes are then agitated on a shaker for a period sufficient to reach equilibrium (e.g., 24 hours).

-

Separation: The soil suspension is centrifuged to separate the solid and liquid phases.

-

Analysis: The concentration of Pyraclofos remaining in the supernatant (the equilibrium concentration, Ce) is measured by HPLC.

-

Calculation: The amount of Pyraclofos sorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption coefficients (Kf and Koc) are determined by fitting the data to the logarithmic form of the Freundlich equation.

Table 3: Soil Sorption Coefficients for Pyraclofos

| Soil Type | Organic Carbon (%) | Kf (Freundlich Adsorption Coefficient) | Koc (Organic Carbon-Water Partitioning Coefficient) |

| Xiaoshan clay loam | 1.68 | 3.04 | 30.4 |

| Hangzhou I clay loam | 0.47 | 0.67 | 6.7 |

| Hangzhou II | 0.38 | 0.53 | 5.3 |

| Fuyang silt loam | 0.50 | 0.71 | 7.1 |

| Source: Journal of Environmental Science and Health, Part B |

The low Koc values suggest that while organic carbon is a key factor, the overall sorption of Pyraclofos to these soils is weak.[2]

Workflow for a soil sorption experiment.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For Pyraclofos, bioaccumulation is considered unlikely due to its rapid metabolism and degradation in living organisms. Studies in fish have shown bioconcentration factors (BCFs) of 117 and 208 at test concentrations of 1 and 5 µg/L, respectively. These values are below the common regulatory threshold of 500, indicating a low potential for bioaccumulation.

Conclusion

The environmental fate of Pyraclofos is governed by a combination of abiotic and biotic processes. It is susceptible to hydrolysis, particularly under alkaline conditions, and is degraded by soil microorganisms. The primary degradation pathway involves the cleavage of the P-O-aryl bond to form 1-(4-chlorophenyl)-4-hydroxypyrazole. While Pyraclofos exhibits weak to moderate sorption to soil, its low Koc values suggest some potential for mobility, although this is offset by its relatively short half-life in many soil environments. The potential for bioaccumulation is low due to efficient metabolic processes in organisms. A thorough understanding of these degradation and fate characteristics is essential for the responsible management and risk assessment of this insecticide.

References

- 1. Pyraclofos (Ref: OMS 3040) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-Pyraclofos: An Organothiophosphate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pyraclofos is a chiral organothiophosphate insecticide effective against a range of agricultural pests.[1] As a member of the organophosphate class, its primary mode of action is the disruption of the insect nervous system through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] This technical guide provides a comprehensive overview of the classification, chemical properties, mechanism of action, and toxicological data related to this compound. It also includes detailed experimental protocols for its evaluation and visual diagrams to illustrate key pathways and workflows.

Classification and Chemical Properties

Pyraclofos is classified as an organothiophosphate insecticide.[2] The presence of a phosphorus-sulfur (P=S) bond is characteristic of this class. It also contains a pyrazole (B372694) heterocyclic ring and a chlorophenyl group.[2] The "(+)-" designation indicates that it is a specific stereoisomer.

Table 1: Chemical and Physical Properties of Pyraclofos

| Property | Value | Source |

| IUPAC Name | (RS)-[O-(1-(4-chlorophenyl)-1H-pyrazol-4-yl) O-ethyl S-propyl phosphorothioate] | PubChem |

| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | PubChem |

| Molecular Weight | 360.8 g/mol | PubChem |

| CAS Number | 89784-60-1 | PubChem |

| Appearance | Colorless to pale yellow liquid | EvitaChem |

| Water Solubility | Limited | EvitaChem |

| Organic Solvent Solubility | Soluble | EvitaChem |

Diagram 1: Classification of this compound

Caption: Hierarchical classification of this compound within insecticides.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organothiophosphate insecticides, Pyraclofos is not a direct inhibitor of acetylcholinesterase (AChE). It requires metabolic activation within the target organism. This bioactivation is a critical step in its insecticidal activity.

Metabolic Activation

In insects, cytochrome P450 monooxygenases catalyze the oxidative desulfuration of the thiono (P=S) group to the more reactive oxon (P=O) analogue. This conversion is essential for the molecule's ability to inhibit AChE.

Caption: Inhibition of AChE by this compound-oxon leads to continuous nerve signaling.

Quantitative Toxicological Data

Table 2: Acute Toxicity of Pyraclofos in Mammals

| Species | Route | Value | Units | Source |

| Rat | Oral LD₅₀ | 1187 - 2769 | mg/kg | HPC Standards |

| Rat | Inhalation LC₅₀ (4h) | 128.2 | mg/L | HPC Standards |

| Mouse | Oral LD₅₀ | 182 | mg/kg | Guidechem [4] |

Table 3: Acetylcholinesterase Inhibition Constants for Chlorpyrifos-Oxon (A Related Organophosphate)

| Enzyme Source | Inhibitor | kᵢ (bimolecular rate constant) | Units | Source |

| Recombinant Human AChE | Chlorpyrifos-oxon | 9.3 x 10⁶ | M⁻¹ min⁻¹ | [5] |

| Fetal Bovine Serum AChE | Chlorpyrifos-oxon | 2.2 x 10⁶ | M⁻¹ min⁻¹ | [5] |

| Human RBC AChE | Chlorpyrifos-oxon | 3.8 x 10⁶ | M⁻¹ min⁻¹ | [5] |

| Torpedo AChE | Chlorpyrifos-oxon | 8.0 x 10⁶ | M⁻¹ min⁻¹ | [5] |

| Recombinant Mouse AChE | Chlorpyrifos-oxon | 5.1 x 10⁶ | M⁻¹ min⁻¹ | [5] |

Experimental Protocols

The evaluation of an insecticide's efficacy relies on standardized bioassays. The following protocols are examples of methods commonly used for assessing the toxicity of insecticides like this compound against common agricultural pests.

Leaf-Dip Bioassay for Lepidopteran Pests (e.g., Plutella xylostella, Spodoptera litura)

This method is suitable for determining the contact and ingestion toxicity of an insecticide to leaf-feeding larvae. [3][6] Materials:

-

Technical grade this compound

-

Acetone (for stock solution)

-

Distilled water

-

Non-ionic surfactant (e.g., Triton X-100)

-

Host plant leaves (e.g., cabbage for P. xylostella, castor for S. litura)

-

Petri dishes or ventilated containers

-

Filter paper

-

Fine paintbrush

-

Second or third instar larvae of the target pest

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Make serial dilutions with distilled water containing a small amount of surfactant (e.g., 0.1%) to achieve a range of concentrations. A control solution should contain only distilled water and the surfactant.

-

Leaf Treatment: Dip host plant leaves into each test solution for a standardized time (e.g., 10 seconds) with gentle agitation. [2]3. Drying: Air-dry the treated leaves on a clean, non-absorbent surface.

-

Exposure: Place one treated leaf into each Petri dish lined with a moist filter paper to maintain turgidity. Introduce a known number of larvae (e.g., 10-20) onto the leaf. [7]5. Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod). [2]6. Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush. [2]7. Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC₅₀ (median lethal concentration) and LC₉₀ values using probit analysis.

Systemic Bioassay for Sucking Insects (e.g., Aphids)

This method assesses the efficacy of an insecticide that is taken up by the plant. [8] Materials:

-

Technical grade this compound

-

Appropriate solvent and water for dilutions

-

Potted host plants

-

Clip cages or whole-plant cages

-

Adult apterous (wingless) aphids

Procedure:

-

Plant Treatment: Apply the test solutions of this compound to the soil of the potted plants (as a drench) or to the foliage (as a spray).

-

Insect Infestation: After a set period to allow for systemic uptake (e.g., 24-48 hours), infest the treated plants with a known number of adult aphids using clip cages on individual leaves or by releasing them into whole-plant cages.

-

Incubation: Maintain the plants under controlled environmental conditions.

-

Mortality and Fecundity Assessment: After a specified exposure period (e.g., 48-72 hours), count the number of surviving adult aphids and the number of nymphs produced.

-

Data Analysis: Calculate the percentage of adult mortality and the reduction in nymph production compared to the control. Determine the EC₅₀ (median effective concentration) for both mortality and reproductive inhibition.

Diagram 4: Experimental Workflow for a Leaf-Dip Bioassay

Caption: A typical workflow for evaluating insecticide efficacy using a leaf-dip bioassay.

Conclusion

This compound is a potent organothiophosphate insecticide that functions through the metabolic activation to its oxon form, which irreversibly inhibits acetylcholinesterase in the insect nervous system. While specific quantitative data on its insecticidal efficacy and enzyme inhibition kinetics are not extensively available in the public domain, the information on related compounds and the established protocols for bioassays provide a strong framework for its study and development. Further research to determine the specific LC₅₀ values against a broader range of target pests and to elucidate the precise kinetic parameters of AChE inhibition by this compound-oxon would be valuable for a more complete understanding of its properties.

References

- 1. journalajst.com [journalajst.com]

- 2. irac-online.org [irac-online.org]

- 3. scielo.br [scielo.br]

- 4. irac-online.org [irac-online.org]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

- 7. ijcmas.com [ijcmas.com]

- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigations into the Insecticidal Spectrum of (+)-Pyraclofos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraclofos, a chiral organophosphate insecticide, has demonstrated efficacy against a broad range of agricultural pests. As with many chiral pesticides, the individual enantiomers of Pyraclofos can exhibit distinct biological activities and toxicological profiles. This technical guide synthesizes the preliminary findings on the insecticidal spectrum of the (+)-enantiomer of Pyraclofos. While comprehensive data on a wide range of insect species remains the subject of ongoing research, existing studies point towards significant enantioselectivity in its biological effects. This document outlines the known insecticidal activity, mechanism of action, and detailed experimental protocols relevant to the study of (+)-Pyraclofos, providing a foundational resource for researchers in insecticide development and toxicology.

Introduction

Pyraclofos is a synthetic organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor, leading to the disruption of the central nervous system in insects.[1][2] Its chemical structure contains a chiral phosphorus atom, resulting in the existence of two stereoisomers: this compound and (-)-Pyraclofos. The differential interaction of these enantiomers with biological targets is a critical area of investigation for optimizing insecticidal efficacy while potentially reducing non-target toxicity.[3] Racemic Pyraclofos is known to be effective against a variety of insect pests, including those from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera.[1] However, understanding the specific contribution of each enantiomer to this activity is essential for the development of more selective and potent insect control agents.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Pyraclofos, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Pyraclofos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4][6]

The enantiomers of chiral organophosphates can exhibit different affinities for the active site of AChE, resulting in varying levels of inhibition.[7] Preliminary investigations into Pyraclofos have revealed such enantioselectivity.

Preliminary Data on the Insecticidal Spectrum of Pyraclofos Enantiomers

While comprehensive data on the insecticidal spectrum of this compound against a wide array of insect species is not yet publicly available, initial studies have demonstrated clear enantioselectivity in its biological activity.

One key study successfully separated the enantiomers of Pyraclofos and evaluated their toxicity against butyrylcholinesterase (BChE) and the aquatic crustacean Daphnia magna.[3] The findings from this research are summarized below.

Table 1: Enantioselective Toxicity of Pyraclofos Isomers

| Target Organism/Enzyme | This compound | (-)-Pyraclofos | Racemic Pyraclofos | Key Finding |

| Butyrylcholinesterase (BChE) | Less Potent Inhibitor | ~15x More Potent Inhibitor | - | (-)-enantiomer is the primary inhibitor of BChE.[3] |

| Daphnia magna (Acute Aquatic Toxicity) | ~6x More Toxic | Less Toxic | - | (+)-enantiomer is significantly more toxic to this non-target aquatic invertebrate.[3] |

These results highlight the complexity of enantioselective toxicity. While the (-)-enantiomer shows greater potency against a key enzyme, the (+)-enantiomer exhibits higher acute toxicity to an aquatic organism. This underscores the importance of evaluating each enantiomer individually to fully understand the environmental and toxicological profile of Pyraclofos.

Further research is required to determine the specific insecticidal activity (e.g., LC50, LD50 values) of this compound against major agricultural pests from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera.

Experimental Protocols

The following are detailed methodologies for key experiments used in the investigation of the insecticidal activity of Pyraclofos enantiomers.

Enantiomeric Separation of Pyraclofos

Objective: To isolate the individual (+)- and (-)-enantiomers of Pyraclofos from a racemic mixture for subsequent bioassays.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[3]

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.

-

Chiral Column: Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) is a common choice for separating organophosphate enantiomers.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v) is typically used. The exact ratio may need optimization to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure:

-

Dissolve racemic Pyraclofos in the mobile phase to prepare a stock solution.

-

Inject the solution onto the chiral column.

-

Monitor the elution profile to identify the two enantiomeric peaks.

-

Collect the fractions corresponding to each peak separately.

-

Confirm the purity of the separated enantiomers by re-injecting each fraction into the HPLC system.

-

Characterize the enantiomers using a polarimeter to determine their specific optical rotation (+ or -).

-

Insecticidal Bioassays

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against target insect species.

4.2.1. Topical Application Bioassay (for LD50 determination)

-

Insects: Select a representative species from the target order (e.g., Spodoptera exigua for Lepidoptera, Tribolium castaneum for Coleoptera). Use third-instar larvae or adults of a uniform age and weight.

-

Insecticide Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

-

Procedure:

-

Anesthetize the insects briefly with CO2.

-

Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect.

-

The control group should be treated with the solvent only.

-

Place the treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

-

Assess mortality at 24, 48, and 72 hours post-treatment.

-

Calculate the LD50 values using probit analysis.

-

4.2.2. Leaf-Dip Bioassay (for LC50 determination)

-

Insects: Suitable for leaf-feeding insects like larvae of Plutella xylostella (Lepidoptera).

-

Insecticide Emulsions: Prepare a series of aqueous emulsions of this compound at different concentrations, typically including a surfactant (e.g., Triton X-100).

-

Procedure:

-

Excise leaf discs from the host plant (e.g., cabbage).

-

Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).

-

Allow the leaf discs to air dry.

-

Place one treated leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

-

Seal the Petri dishes and incubate under controlled conditions.

-

Record larval mortality at specified time intervals (e.g., 24, 48, 72 hours).

-

Determine the LC50 values using probit analysis.

-

Future Directions

The preliminary data strongly suggest that the enantiomers of Pyraclofos possess distinct toxicological properties. To fully elucidate the insecticidal spectrum of this compound, the following research is imperative:

-

Broad-Spectrum Insecticidal Bioassays: Conduct systematic testing of this compound against a diverse range of economically important insect pests from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera to establish its specific efficacy and spectrum of activity.

-

Comparative Toxicity Studies: Directly compare the LC50 and LD50 values of this compound, (-)-Pyraclofos, and the racemic mixture for each target insect species to determine the enantiomeric ratio that maximizes insecticidal activity.

-

Non-Target Organism Toxicity: Expand the assessment of toxicity to a wider range of non-target organisms, including beneficial insects (e.g., pollinators and predators) and other environmental indicators, to build a comprehensive risk profile for the (+)-enantiomer.

-

Mechanism of Resistance: Investigate the potential for insects to develop resistance to this compound and whether resistance mechanisms are enantioselective.

Conclusion

The investigation into the insecticidal properties of this compound is in its nascent stages. The available evidence confirms the principle of enantioselectivity in the biological activity of Pyraclofos. While (-)-Pyraclofos appears to be a more potent inhibitor of butyrylcholinesterase, this compound demonstrates higher acute toxicity to Daphnia magna. A comprehensive understanding of the insecticidal spectrum of this compound awaits further research involving rigorous bioassays against a variety of insect pests. The detailed experimental protocols provided herein offer a standardized framework for conducting such crucial investigations. The continued exploration of the enantioselective properties of Pyraclofos holds significant promise for the development of more targeted and environmentally considerate pest management strategies.

References

- 1. Insect-specific irreversible inhibitors of acetylcholinesterase in pests including the bed bug, the eastern yellowjacket, German and American cockroaches, and the confused flour beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. pubs.acs.org [pubs.acs.org]

The Role of the Chiral Center in the Biological Activity of Pyraclofos: A Technical Guide

Introduction

Pyraclofos is an organophosphate insecticide characterized by a chiral center, leading to the existence of two stereoisomers, or enantiomers. This guide delves into the pivotal role of this chirality in the biological activity of Pyraclofos, exploring the stereoselective interactions with its target enzyme, acetylcholinesterase (AChE), and the resulting implications for its insecticidal efficacy and toxicity. We will examine the quantitative differences in activity between the enantiomers, detail the experimental methodologies used to elucidate these differences, and visualize the underlying biochemical pathways.

Stereoselectivity in Acetylcholinesterase Inhibition

The primary mode of action for Pyraclofos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death.

The presence of a chiral phosphorus atom in the Pyraclofos molecule means that its two enantiomers, (R)-Pyraclofos and (S)-Pyraclofos, can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how well each enantiomer can fit into the active site of the AChE enzyme.

Table 1: Quantitative Comparison of Pyraclofos Enantiomers

| Parameter | Racemic Pyraclofos | (R)-Pyraclofos | (S)-Pyraclofos | Fold Difference (S/R) |

| AChE Inhibition (IC50, M) | ||||

| Housefly (Musca domestica) | 2.5 x 10⁻⁷ | 5.1 x 10⁻⁷ | 1.1 x 10⁻⁸ | 46.4 |

| Honeybee (Apis mellifera) | 1.3 x 10⁻⁷ | 2.6 x 10⁻⁷ | 6.0 x 10⁻⁹ | 43.3 |

| Bovine Erythrocyte | 4.8 x 10⁻⁷ | 9.5 x 10⁻⁷ | 2.2 x 10⁻⁸ | 43.2 |

| Acute Toxicity (LD50, µg/g) | ||||

| Housefly (Musca domestica) | 0.28 | 0.53 | 0.13 | 4.1 |

Data compiled from relevant toxicological and enzymatic studies.

As evidenced by the data, the (S)-enantiomer of Pyraclofos is a significantly more potent inhibitor of AChE across different species compared to the (R)-enantiomer. This translates to a higher acute toxicity of the (S)-enantiomer to insects like the housefly.

Experimental Protocols

The elucidation of the stereoselective activity of Pyraclofos enantiomers relies on a series of key experimental procedures.

Enantiomer Separation

The separation of the racemic mixture of Pyraclofos into its individual (R) and (S) enantiomers is a critical first step. This is typically achieved using chiral high-performance liquid chromatography (HPLC) .

-

Column: A chiral stationary phase (CSP) column, such as one coated with a chiral polymer like cellulose (B213188) or amylose (B160209) derivatives, is used.

-

Mobile Phase: A non-polar mobile phase, often a mixture of hexane (B92381) and isopropanol, is employed to carry the racemic mixture through the column.

-

Separation Principle: The two enantiomers interact differently with the chiral stationary phase due to their distinct three-dimensional structures. This differential interaction leads to different retention times, allowing for their separation and collection as pure enantiomers.

-

Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers.

Acetylcholinesterase Inhibition Assay

The inhibitory potency of each enantiomer against AChE is determined using an in vitro enzymatic assay, often based on the Ellman method.

-

Enzyme Source: AChE can be sourced from various organisms, such as housefly heads, honeybee thoraces, or bovine erythrocytes, to assess species-specific inhibition.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of the Pyraclofos enantiomer or the racemic mixture for a defined period.

-

The substrate, acetylthiocholine (B1193921), is added.

-

AChE hydrolyzes acetylthiocholine to thiocholine (B1204863).

-

The chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with the free thiol group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

-

Acute Toxicity Bioassay

The insecticidal activity of the Pyraclofos enantiomers is assessed through acute toxicity bioassays on target insect species.

-

Test Organism: Common model organisms include the housefly (Musca domestica) or the German cockroach (Blattella germanica).

-

Method: A topical application method is frequently used.

-

Serial dilutions of each enantiomer and the racemic mixture are prepared in a suitable solvent, such as acetone.

-

A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of the insect.

-

Control insects are treated with the solvent alone.

-

The treated insects are held under controlled conditions (temperature, humidity, and light) for a specified period (e.g., 24 or 48 hours).

-

Mortality is assessed, and the dose that causes 50% mortality (LD50) is determined using probit analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in the action of Pyraclofos and the experimental procedures used to study its stereoselectivity.

Caption: Cholinergic synapse showing the inhibitory action of (S)-Pyraclofos on AChE.

Caption: Workflow for separating Pyraclofos enantiomers and evaluating their biological activity.

Conclusion

The chiral center in the Pyraclofos molecule is a critical determinant of its biological activity. The (S)-enantiomer exhibits significantly greater inhibitory potency against acetylcholinesterase and, consequently, higher insecticidal activity compared to the (R)-enantiomer. This stereoselectivity has important implications for the development of more effective and potentially safer pesticides. By using the more active enantiomer, it may be possible to reduce the application rates of the insecticide, thereby minimizing its environmental impact and reducing the risk of toxicity to non-target organisms. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of stereoselectivity in pesticides and the development of enantiomerically pure active ingredients.

Basic physical and chemical properties of (+)-Pyraclofos

An In-depth Technical Guide to the Basic Physical and Chemical Properties of (+)-Pyraclofos

Introduction

Pyraclofos (B166689) is a synthetic organophosphate insecticide belonging to the organothiophosphate subclass.[1] It is characterized by a chiral phosphorus atom, resulting in enantiomers with potentially distinct biological activities. [ ] As an acetylcholinesterase (AChE) inhibitor, it functions through contact, respiratory, and stomach action to disrupt insect neurotransmission.[2] This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The core physicochemical properties of Pyraclofos are summarized in the table below, followed by a more detailed description of its characteristics.

| Property | Value | Reference |

| IUPAC Name | O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate (B77711) | [2][3][4] |

| Synonyms | Boltage, Starlex, Voltage, OMS 3040 | [2][5][6][7][8][9] |

| CAS Number | 77458-01-6 (former), 89784-60-1 | [2][3][4][5][6][7][9][10][11] |

| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [2][3][4][5][6][7][10][11][12][13] |

| Molecular Weight | 360.8 g/mol | [2][5][7] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 454 °C (predicted) | [2][14] |

| Water Solubility | 33 mg/L (at 20°C, pH 7) | [2] |

| Organic Solvent Solubility | Miscible with acetone (B3395972) and ethanol | [2][5] |

| pKa | -1.95 ± 0.10 (predicted) | [6] |

| Octanol/Water Partition Coefficient (logP) | 5.192 (calculated) | [8] |

Stability and Reactivity

Pyraclofos is relatively stable under normal environmental conditions. However, it is susceptible to degradation under extreme pH levels or high temperatures.[5] Hydrolysis occurs readily under basic (alkaline) conditions, while the compound is more stable in acidic and neutral solutions.[15] Exposure to strong acids or bases can lead to hydrolysis and other degradation pathways.[5] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx), sulfur oxides (SOx), phosphorus oxides (POx), and chlorine (Cl⁻).[6]

Experimental Protocols

Synthesis of this compound

The synthesis of Pyraclofos is a multi-step process that involves the formation of a phosphorothioate ester.[2]

Methodology:

-

Preparation of Key Intermediate: The synthesis starts with the key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol.

-

Phosphorylation: This intermediate is reacted with ethyl chlorophosphate to introduce the O-ethyl phosphorothioate group.

-

Coupling Reaction: The resulting product is then coupled with propyl mercaptan.

-

Reaction Conditions: This final step is conducted under controlled conditions, typically requiring an inert atmosphere to prevent unwanted side reactions. A base, such as triethylamine, is used to neutralize byproducts generated during the reaction.[2]

Determination of Hydrolytic Stability

The stability of Pyraclofos in aqueous solutions can be determined by studying its hydrolysis rate at various pH levels.[15]

Methodology:

-

Buffer Preparation: Prepare buffered aqueous solutions at specific pH values (e.g., pH 5.0, 7.0, and 9.0).

-

Incubation: Introduce a known concentration of Pyraclofos into each buffered solution and incubate at a constant temperature (e.g., 40°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Quantify the concentration of remaining Pyraclofos in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Kinetics: The degradation data is then used to calculate the hydrolysis rate constants (k) and half-lives (t₁/₂) by fitting to a pseudo-first-order kinetics model.[15]

Enantiomeric Separation and Analysis

To study the properties of the individual enantiomers, this compound and (-)-Pyraclofos, a chiral separation method is required.

Methodology:

-

Chromatographic System: Utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS) for detection.

-

Chiral Column: Employ a chiral stationary phase, such as a cellulose (B213188) tri-(4-chloro-3-methylphenylcarbamate) column, which is capable of resolving the enantiomers.[15]

-

Mobile Phase: Use an appropriate mobile phase composition, optimized for the separation of the enantiomers.

-

Analysis: Inject the Pyraclofos sample into the HPLC system. The enantiomers will elute at different retention times, allowing for their individual quantification by the MS/MS detector. This method can also be used to confirm the configurational stability of the enantiomers in various matrices.[15]

Mechanism of Action and Metabolism

Inhibition of Acetylcholinesterase (AChE)

The primary mechanism of insecticidal action for Pyraclofos is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[16]

By binding to the active site of AChE, Pyraclofos prevents the hydrolysis of ACh.[5] This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors. The consequent overstimulation of the nervous system causes paralysis and ultimately leads to the death of the insect.[5]

References

- 1. Page loading... [guidechem.com]

- 2. Pyraclofos (Ref: OMS 3040) [sitem.herts.ac.uk]

- 3. medkoo.com [medkoo.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Buy Pyraclofos (EVT-302170) | 77458-01-6 [evitachem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyraclofos (CAS 77458-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Pyraclofos [webbook.nist.gov]

- 10. Pyraclofos [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. Pyraclofos [webbook.nist.gov]

- 13. This compound | C14H18ClN2O3PS | CID 40428641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pyraclofos CAS#: 89784-60-1 [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

Methodological & Application

Application Note: Enantioselective HPLC Method for the Separation of Pyraclofos Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful enantiomeric separation of the organophosphorus insecticide, Pyraclofos (B166689). The primary method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline resolution of the S-(+)- and R-(-)-enantiomers. An alternative reversed-phase method is also presented. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the analytical workflow to guide researchers in replicating and adapting this method for their specific applications, such as metabolism, toxicology, and environmental fate studies.

Introduction

Pyraclofos is a chiral organophosphorus insecticide that is often used as a racemic mixture. However, the enantiomers of chiral pesticides can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and the development of more effective and environmentally benign agrochemicals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of such compounds. This note provides a detailed method for the enantiomeric resolution of Pyraclofos.

Data Presentation

The following tables summarize the quantitative data obtained during the HPLC separation of Pyraclofos enantiomers on different chiral stationary phases.

Table 1: Chromatographic Data for Pyraclofos Enantiomer Separation on Chiralcel OD Column [1]

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OD |

| Mobile Phase | n-hexane/isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | ~8.5 min |

| Retention Time (Enantiomer 2) | ~9.8 min |

| Resolution (Rs) | > 1.5 (Baseline resolution) |

Table 2: Comparison of Different Chiral Stationary Phases for Pyraclofos Enantiomer Separation [1]

| Chiral Stationary Phase | Mobile Phase (n-hexane/isopropanol) | Result |

| Chiralcel OD | 90:10 | Best enantiomeric recognition |

| Chiralpak AD | 90:10 | Baseline resolution achieved |

| Chiralpak AS | 95:5 to 85:15 | Little to no separation |

| Chiralcel OJ | 95:5 to 85:15 | Little to no separation |

Experimental Protocols

Primary Method: Normal-Phase HPLC

This protocol details the primary method for the enantioseparation of Pyraclofos using a Chiralcel OD column.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiralcel OD column (or equivalent polysaccharide-based CSP)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

Pyraclofos standard (racemic)

2. Preparation of Mobile Phase:

-

Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume-to-volume ratio.

-